molecular formula C7H4BrI3 B8214485 1-(Bromomethyl)-2,3,5-triiodobenzene

1-(Bromomethyl)-2,3,5-triiodobenzene

Cat. No.: B8214485
M. Wt: 548.72 g/mol
InChI Key: NKCRQIRPMHPBII-UHFFFAOYSA-N
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Description

The Role of Halogenated Benzene (B151609) Derivatives as Synthetic Precursors

Halogenated benzene derivatives are pivotal intermediates in organic synthesis. The carbon-halogen bond, depending on the specific halogen, can be readily transformed into other functional groups through various reactions. For instance, iodoarenes are particularly valued for their high reactivity in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of pharmaceuticals, agrochemicals, and advanced materials.

The presence of multiple halogen atoms on a benzene ring offers the potential for sequential and site-selective functionalization, enabling the synthesis of highly substituted and complex molecular architectures. Furthermore, the high atomic number of iodine makes polyiodinated compounds of interest in materials science, particularly for applications requiring high electron density, such as in the development of radiocontrast agents.

Unique Research Significance of 1-(Bromomethyl)-2,3,5-triiodobenzene

This compound is a unique halogenated aromatic compound that combines the reactive features of both a benzyl (B1604629) bromide and a polyiodinated benzene ring. This dual functionality makes it a compound of significant interest in several areas of chemical research.

The bromomethyl group (-CH₂Br) is a highly reactive functional group that can readily participate in nucleophilic substitution reactions. This allows for the facile introduction of the triiodobenzyl moiety into a wide range of molecules. The three iodine atoms on the benzene ring provide multiple sites for further synthetic transformations, as well as imparting specific physical properties to the molecule.

Chemical and Physical Properties of this compound nih.gov

PropertyValue
Molecular Formula C₇H₄BrI₃
Molecular Weight 548.72 g/mol
IUPAC Name This compound
CAS Number 1333240-71-3
Appearance Not specified (likely a solid at room temperature)
Solubility Insoluble in water; soluble in organic solvents

The high iodine content of this compound suggests its potential as a building block for the synthesis of radiopaque materials. Due to their high atomic number, iodine-containing compounds are effective at absorbing X-rays, a property utilized in medical imaging. wikipedia.org While specific studies on this compound as a direct contrast agent are not prevalent, its structural motifs are found in molecules designed for such applications.

Furthermore, the rigid and highly substituted nature of the triiodobenzene core makes it an attractive scaffold for the construction of supramolecular assemblies and macrocycles. nih.gov The defined geometry and potential for halogen bonding interactions with the iodine atoms can be exploited in the design of complex, three-dimensional structures. The reactive bromomethyl group serves as a convenient handle for covalently linking this building block into larger molecular architectures.

In the field of materials science, the incorporation of heavy atoms like iodine can influence the electronic and photophysical properties of organic materials. Polyiodinated compounds have been investigated for their potential in electronic and magnetic materials. researchgate.net The ability to functionalize this compound via its benzyl bromide moiety opens up possibilities for its integration into polymers and other functional materials. The related compound, 1,3,5-tris(bromomethyl)benzene, is known to be a monomer for synthesizing dendrimers and light-emitting oligomers, suggesting a potential avenue of exploration for its triiodo-analogue. sigmaaldrich.comsigmaaldrich.com

While detailed experimental studies specifically outlining the synthesis and a broad range of applications for this compound are not widely published, its structural features strongly indicate its potential as a valuable and versatile precursor in advanced chemical research. The combination of a reactive benzylic bromide with a heavily halogenated aromatic ring provides a unique platform for the synthesis of novel functional molecules with potential applications in medicine, materials science, and supramolecular chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2,3,5-triiodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrI3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCRQIRPMHPBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)I)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrI3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Bromomethyl 2,3,5 Triiodobenzene

Reactivity of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the triiodinated benzene (B151609) ring is a primary benzylic halide. This functionality is highly susceptible to reactions involving the displacement of the bromide ion, primarily through nucleophilic substitution mechanisms.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and readily attacked by nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, leading to the substitution of the bromine atom with the incoming nucleophile. A wide variety of nucleophiles can be employed, allowing for the introduction of diverse functional groups. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed, such as in copper-catalyzed "click" reactions to form triazoles. nih.gov Similarly, cyanide ions can be used to form the corresponding nitrile. rsc.org

A one-pot reaction combining the nucleophilic substitution of benzylic bromides with sodium azide followed by a copper-catalyzed (3+2) cycloaddition with terminal alkynes has been shown to be an effective method for synthesizing bis(1,2,3-triazole) derivatives from precursors like 1,2-, 1,3-, or 1,4-bis(bromomethyl)benzene. nih.gov

Derivatization into Oxygen and Nitrogen Functionalized Groups

The versatility of the bromomethyl group is further demonstrated by its conversion into various oxygen and nitrogen-containing functionalities.

Oxygen Functionalization:

Ethers: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields the corresponding ethers.

Esters: Treatment with carboxylate salts (RCOO⁻) leads to the formation of esters.

Alcohols: Hydrolysis, often facilitated by a weak base, can convert the bromomethyl group to a hydroxymethyl group.

Nitrogen Functionalization:

Amines: Reaction with ammonia (B1221849) or primary/secondary amines can produce primary, secondary, or tertiary amines, respectively.

Azides: As mentioned, sodium azide is an effective nucleophile for introducing the azido group. nih.gov

Reactivity of the Aryl Iodide Functionalities

The three iodine atoms on the aromatic ring are susceptible to a range of reactions characteristic of aryl halides, particularly transition metal-catalyzed cross-coupling reactions. The presence of multiple iodine atoms allows for sequential or multiple coupling reactions, offering a pathway to complex, highly substituted aromatic structures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making the iodo groups on 1-(bromomethyl)-2,3,5-triiodobenzene highly reactive.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgnih.gov This method is widely used to synthesize biaryl compounds. tcichemicals.com The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The strength of the carbon-halogen bond influences the oxidative addition step, with C-I bonds being more susceptible than C-Br or C-Cl bonds. illinois.edu

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the formation of aryl-alkyne bonds. researchgate.net Studies on 5-substituted-1,2,3-triiodobenzenes have shown that these couplings can be performed with high regioselectivity. nih.gov Tandem reactions, such as a click reaction followed by a Sonogashira coupling, have been demonstrated with compounds like 1-(bromomethyl)-4-iodobenzene, highlighting the potential for sequential functionalization. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds through oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination. wikipedia.orgrsc.org This reaction is particularly useful for the vinylation of aryl halides. youtube.comchim.it

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Pd catalyst, Base Aryl-R
Sonogashira Terminal Alkyne (R-C≡CH) Pd catalyst, Cu(I) co-catalyst, Base Aryl-C≡C-R
Heck Alkene (CH₂=CHR) Pd catalyst, Base Aryl-CH=CHR

Reductive Dehalogenation Pathways

Reductive dehalogenation is a process where a halogen atom on a molecule is replaced by a hydrogen atom. This can be achieved using various reducing agents or through catalytic hydrogenation. In the context of polyhalogenated compounds like this compound, selective dehalogenation can be challenging but offers a route to partially deiodinated products. Microbial-mediated reductive dehalogenation has also been observed for various haloaromatic compounds. nih.govnih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. lecturio.commasterorganicchemistry.com However, the benzene ring of this compound is highly deactivated towards EAS due to the electron-withdrawing inductive effect of the three iodine atoms and the bromomethyl group. The directing effects of the substituents would also need to be considered. Halogens are typically ortho-, para-directing, but deactivating. libretexts.orglibretexts.org The bromomethyl group is also deactivating and meta-directing. The combination of these deactivating groups makes further electrophilic substitution on this ring challenging and likely to require harsh reaction conditions.

Absence of Publicly Available Research on the Mechanistic Studies of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the reactivity and mechanistic investigations of the chemical compound this compound. While basic compound information, such as its molecular structure and weight, is available through various chemical suppliers and databases, in-depth studies detailing its chemical transformations and reaction pathways are not present in the public domain.

Efforts to locate experimental or computational studies that would elucidate the reaction mechanisms of this compound have been unsuccessful. Consequently, the specific details required to populate the requested article sections on "Elucidation of Reaction Mechanisms via Experimental Techniques" and "Computational Approaches to Reaction Pathway Analysis" are not available. This includes a lack of published data on kinetic studies, isotopic labeling experiments, spectroscopic analyses, or computational modeling, such as Density Functional Theory (DFT) calculations, that are essential for a comprehensive mechanistic discussion.

Without access to peer-reviewed research articles or scholarly publications focusing on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, it is not possible to provide a thorough and informative article on the "" as outlined.

Applications of 1 Bromomethyl 2,3,5 Triiodobenzene As a Building Block in Advanced Molecular Architectures

Synthesis of Star-Shaped Molecules with Defined Core-Periphery Structures

1-(Bromomethyl)-2,3,5-triiodobenzene is a key component in the synthesis of novel star-shaped molecules. These molecules are characterized by a central core from which multiple arms radiate outwards, creating a star-like topology. The benzene (B151609) ring of this compound acts as a core or a part of the extended core, while the bromomethyl group provides a reactive site for the attachment of various peripheral functionalities.

The synthesis of these complex structures often involves a multi-step process. The initial step typically utilizes the reactivity of the bromomethyl group to introduce desired side chains via nucleophilic substitution reactions. Subsequent steps can then leverage the iodine atoms for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to further extend the molecular framework and introduce a diverse range of peripheral groups. This synthetic strategy allows for precise control over the final core-periphery structure, enabling the design of molecules with tailored electronic, optical, and physical properties for applications in organic electronics and materials science.

Construction of Dendrimeric and Hyperbranched Polymers

In the field of polymer chemistry, this compound is utilized as a building block for the construction of dendrimers and hyperbranched polymers. These are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The reactivity of both the bromomethyl group and the iodine atoms makes this compound an ideal candidate for creating the branched structures characteristic of dendrimers.

The synthesis of dendrimers from this compound can be approached through either divergent or convergent strategies. In a divergent approach, the molecule can act as a core, with successive generations of branches being added outwards. The bromomethyl group can be used for initial reactions, while the iodine atoms can be converted into other reactive sites for further branching. This step-wise growth leads to precisely defined dendritic structures. Hyperbranched polymers, which are structurally less perfect than dendrimers, can also be synthesized in a more straightforward one-pot reaction, where the multifunctional nature of the this compound precursor contributes to the formation of a highly branched polymer network.

Development of Multidentate Ligands for Coordination Chemistry

The unique arrangement of reactive sites on this compound makes it a valuable precursor for designing multidentate ligands used in coordination chemistry. These ligands can coordinate to a central metal atom through multiple donor sites, forming stable metal complexes.

The synthesis of such ligands involves the chemical modification of the bromomethyl and iodo groups to introduce coordinating moieties, such as amines, phosphines, or heterocyclic groups. For instance, the bromomethyl group can be readily converted into an amine or phosphine, while the iodine atoms can be functionalized through cross-coupling reactions to attach pyridyl or other nitrogen-containing heterocycles. The resulting multidentate ligands can then be used to form complexes with a variety of metal ions, leading to new catalysts, sensors, or materials with interesting magnetic and optical properties.

Integration into Supramolecular Assemblies and Host-Guest Systems

This compound plays a role in the construction of supramolecular assemblies and host-guest systems. These are complex structures held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The iodine atoms on the benzene ring are particularly important in this context, as they can act as halogen bond donors, interacting with electron-donating atoms in other molecules.

By carefully designing complementary molecules, this compound can be directed to self-assemble into well-defined supramolecular architectures, such as sheets, tubes, or cages. These assemblies can create cavities capable of encapsulating smaller guest molecules, leading to applications in molecular recognition, sensing, and drug delivery. The ability to functionalize the bromomethyl group adds another layer of control, allowing for the tuning of the solubility and electronic properties of the resulting supramolecular system.

Precursors for Macrocyclic Compounds and Covalent Organic Frameworks (COFs)

The reactivity of this compound also extends to its use as a precursor for macrocyclic compounds and Covalent Organic Frameworks (COFs). Macrocycles are large ring-shaped molecules, and COFs are porous, crystalline polymers with a highly ordered structure.

The synthesis of macrocycles can be achieved through intramolecular reactions, where the different reactive sites on a derivative of this compound are made to react with each other, forming a cyclic structure. For the construction of COFs, this molecule can serve as a multifunctional building block. The iodine and bromomethyl groups can be used in polymerization reactions to form a robust, porous network. The resulting COFs can exhibit high surface areas and well-defined pore structures, making them promising materials for gas storage, separation, and catalysis.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the confirmation of a molecule's structure and the connectivity of its atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 1-(Bromomethyl)-2,3,5-triiodobenzene, the ¹H NMR spectrum is expected to be relatively simple, yet highly informative.

The aromatic region would likely display two distinct signals for the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments. The proton at the 6-position is flanked by an iodine atom and the bromomethyl group, while the proton at the 4-position is situated between two iodine atoms. These differing electronic environments would lead to distinct chemical shifts.

The bromomethyl group (-CH₂Br) would present as a singlet in the spectrum, as there are no adjacent protons to cause splitting. The chemical shift of this singlet would be significantly downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)Multiplicity
Ar-H (position 4)~7.5 - 8.0Doublet
Ar-H (position 6)~7.8 - 8.3Doublet
-CH₂Br~4.5 - 5.0Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show seven signals: six for the aromatic carbons and one for the bromomethyl carbon. The carbons directly bonded to the electronegative iodine and bromine atoms would be significantly deshielded and appear at lower field (higher ppm values). The chemical shifts of the iodinated carbons are particularly characteristic. The carbon of the bromomethyl group would also be found at a relatively downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (ppm)
C-1 (C-CH₂Br)~140 - 145
C-2 (C-I)~95 - 105
C-3 (C-I)~95 - 105
C-4 (CH)~135 - 140
C-5 (C-I)~95 - 105
C-6 (CH)~130 - 135
-CH₂Br~30 - 35

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a comprehensive structural picture.

COSY: This experiment would show correlations between coupled protons. A cross-peak between the two aromatic proton signals would confirm their through-bond coupling.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between each aromatic proton and its attached carbon, as well as a correlation between the bromomethyl protons and the bromomethyl carbon.

HMBC: This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the substitution pattern. For instance, the bromomethyl protons would show correlations to the C-1, C-2, and C-6 carbons, while the aromatic protons would show correlations to neighboring carbons, definitively establishing the positions of all substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₇H₄Br¹²⁷I₃) is approximately 547.6631 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition. The isotopic pattern observed in the mass spectrum would also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) and three iodine atoms (which are monoisotopic at ¹²⁷I).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound like this compound and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with the GC column. A pure sample of this compound would show a single major peak in the gas chromatogram. The mass spectrometer then analyzes the molecules as they elute from the column, providing a mass spectrum for the peak.

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, characteristic fragmentation patterns would be observed. Common fragmentation pathways for such a molecule would include the loss of a bromine radical (•Br), the loss of iodine radicals (•I), and the formation of a tropylium-like ion (C₇H₆I₃⁺) after rearrangement. These fragmentation patterns serve as a molecular fingerprint, further confirming the compound's identity.

Table 3: Predicted Key Mass Spectrometry Data for this compound
TechniqueExpected Result
HRMS (Exact Mass)~547.6631 m/z for [C₇H₄⁷⁹Br¹²⁷I₃]⁺
MS (Molecular Ion)Isotopic cluster around m/z 548, showing the presence of one Br atom.
MS (Major Fragments)[M-Br]⁺, [M-I]⁺, [M-CH₂Br]⁺

Compound Index

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the study of molecular vibrations, providing a unique fingerprint for a given compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the bromomethyl group and the substituted benzene (B151609) ring.

Key expected FT-IR absorption regions for this compound would include:

C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3100-3000 cm⁻¹.

C-H stretching vibrations of the methylene (B1212753) (-CH₂-) group in the bromomethyl substituent, expected around 2950-2850 cm⁻¹.

C=C stretching vibrations within the benzene ring, which give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

CH₂ bending (scissoring) vibrations from the bromomethyl group, generally observed near 1465 cm⁻¹.

C-Br stretching vibration of the bromomethyl group, which is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

C-I stretching vibrations , which are expected at lower frequencies, generally below 600 cm⁻¹, due to the high mass of the iodine atom.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the heavily substituted benzene ring and the carbon-halogen bonds.

Expected Raman signals for this compound would include:

Symmetric "ring breathing" vibrations of the triiodinated benzene ring, which often produce a strong and characteristic Raman signal.

C-I stretching vibrations , which are typically strong in Raman spectra due to the high polarizability of the carbon-iodine bond.

C-Br stretching vibration of the bromomethyl group.

Aromatic C-H stretching and C=C stretching vibrations , which would also be observable.

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, enabling unambiguous functional group identification and detailed structural analysis.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular structure and packing.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. rigaku.com This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, revealing the exact positions of all atoms in the molecule.

For this compound, a successful single crystal X-ray diffraction analysis would yield a wealth of structural information, including:

Bond lengths and angles for all atoms in the molecule, providing insight into the geometry of the benzene ring and the bromomethyl substituent.

Torsional angles , which describe the conformation of the molecule, particularly the orientation of the bromomethyl group relative to the aromatic ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces and potential halogen bonding involving the iodine and bromine atoms.

Absolute configuration if the compound crystallizes in a chiral space group.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

For this compound, PXRD would be employed to:

Identify the crystalline phase of a synthesized batch of the compound by comparing its PXRD pattern to a reference pattern (which could be calculated from single crystal data).

Assess the purity of a sample, as the presence of crystalline impurities would result in additional peaks in the diffraction pattern.

Study polymorphism , which is the ability of a compound to exist in more than one crystalline form. Different polymorphs would exhibit distinct PXRD patterns.

Theoretical and Computational Chemistry Studies on 1 Bromomethyl 2,3,5 Triiodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

DFT calculations are used to optimize the ground state geometry and analyze the electronic structure. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding a molecule's reactivity.

In a study on dibenzothiophene (B1670422) derivatives, DFT calculations were employed to optimize the ground (S0) and first excited (S1) states. scispace.com The analysis revealed that the S1 state primarily resulted from a HOMO to LUMO transition, characterizing it as a ππ* state. scispace.com For 1-(Bromomethyl)-2,3,5-triiodobenzene, a similar analysis would likely show a HOMO with significant contributions from the iodine and bromine lone pairs and the benzene (B151609) π-system, while the LUMO would likely be a π* orbital of the aromatic ring or a σ* orbital associated with the C-Br or C-I bonds.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict a molecule's behavior in chemical reactions. These descriptors provide quantitative measures of chemical potential, hardness, softness, and electrophilicity. Such approaches have been used to understand the reactivity of complex systems like polycyclic aromatic hydrocarbons. nih.govresearchgate.net

For example, in a computational study of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a molecule used in cancer research, DFT was used to calculate these descriptors to understand its tendency to participate in chemical reactions. nih.gov The findings indicated a high electron affinity, suggesting its potential to interact with biological molecules. nih.gov A similar approach for this compound would be invaluable in predicting its reactivity, particularly the susceptibility of the bromomethyl group to nucleophilic attack and the aromatic ring to electrophilic or nucleophilic substitution.

Table 1: Example of Calculated Reactivity Descriptors for a Related Aromatic Compound (H3BTB)

Descriptor Value Significance
Chemical Potential (μ) -0.171 Tendency to exchange electrons
Electronegativity (χ) 0.171 Ability to attract electrons
Chemical Softness (S) 5.821 Ease of chemical reaction
Electrophilicity Index (ω) 0.170 Propensity to accept electrons

Data sourced from a study on 1,3,5-Tris(4-carboxyphenyl)benzene. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Comparing the calculated spectrum with experimental data helps to confirm the molecular structure and assign specific vibrational modes to observed spectral bands.

In a study of 1,3,5-Tris(bromomethyl)benzene, DFT calculations were performed to obtain a theoretical IR spectrum. researchgate.net This theoretical spectrum was then compared with the experimental results, revealing that intermolecular interactions in the crystal structure caused a red-shift in the vibrational modes associated with the -CH2Br groups. researchgate.netnih.gov For this compound, such simulations would be crucial for interpreting its complex vibrational spectrum, with characteristic frequencies expected for C-I, C-Br, and C-H stretching and bending modes, as well as aromatic ring vibrations.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational landscape and dynamic interactions. For a molecule with a rotatable bond, like the C-C bond connecting the bromomethyl group to the benzene ring in this compound, MD simulations can explore the preferred conformations and the energy barriers between them.

MD simulations were effectively used to study the interaction between 1,3,5-Tris(4-carboxyphenyl)benzene and DNA, confirming the stability of the resulting complex. nih.gov For this compound, MD simulations could be used to study its behavior in different solvents or its interaction with biological macromolecules, providing a dynamic picture of how it binds and the stability of such interactions.

Quantum Chemical Methods for Reaction Energy Barriers and Pathways

Quantum chemical methods, including DFT and higher-level ab initio calculations, are used to map out the potential energy surfaces of chemical reactions. This allows for the determination of transition state structures and the calculation of activation energy barriers, providing a deep understanding of reaction mechanisms and kinetics.

For instance, high-level quantum chemical calculations were performed on bromobenzene (B47551) and its derivatives to clarify the mechanisms of their ultrafast photodissociation. nih.gov The study explained why certain isomers have multiple dissociation channels by analyzing the calculated potential energy curves. nih.gov Similarly, DFT has been used to calculate the energy barriers for halogen atom transfer reactions involving acyl radicals and alkyl halides. rsc.org For this compound, these methods could be applied to study its SN2 reactivity at the benzylic carbon or potential photodissociation pathways involving the cleavage of the C-Br or C-I bonds.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Anion-π Interactions)

The presence of multiple large, polarizable halogen atoms (three iodine and one bromine) makes this compound an excellent candidate for forming strong non-covalent interactions, particularly halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov

The crystal structure of the related compound 1,3,5-Tris(bromomethyl)benzene is rich with weak intermolecular contacts, including Br···Br, C-H···Br, and C-H···π interactions, which were analyzed to understand the crystal packing. researchgate.netnih.gov Another related molecule, 1,3,5-Triiodobenzene, exhibits weak intermolecular C-H···I interactions that connect neighboring stacks of molecules in its crystal structure. researchgate.net Computational tools like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can be used to characterize and quantify these interactions. researchgate.net For this compound, a detailed computational analysis would likely reveal a complex network of halogen bonds (I···I, I···Br, I···O/N, etc.) and other interactions that dictate its solid-state structure and its ability to act as a building block in crystal engineering.

Table 2: Examples of Non-Covalent Interactions in a Related Compound (1,3,5-Tris(bromomethyl)benzene)

Interaction Type Donor Acceptor Distance (Å)
C-H···Br C7-H7A Br1 2.84
C-H···Br C7-H7B Br1 2.91
C-H···Br C9-H9A Br2 2.99
Br···Br Br1 Br3 3.7813

Data sourced from a crystallographic and computational study on 1,3,5-Tris(bromomethyl)benzene. researchgate.net

Future Research Perspectives and Interdisciplinary Opportunities

Innovations in Green Synthetic Approaches for Polyhalogenated Benzenes

The synthesis of polyhalogenated benzenes, including 1-(bromomethyl)-2,3,5-triiodobenzene, has traditionally relied on methods that are often not environmentally benign. Future research is poised to pivot towards greener, more sustainable synthetic strategies.

Biocatalysis : A promising avenue lies in the use of enzymes, particularly flavin-dependent halogenases (FDHs), for the site-selective halogenation of aromatic compounds. nih.govnih.govchemrxiv.org These enzymes operate under mild conditions and can offer remarkable control over regioselectivity, which is often a challenge in traditional chemical synthesis. nih.gov Research could focus on identifying or engineering FDHs that can specifically iodinate benzene (B151609) derivatives at multiple positions, potentially leading to a biocatalytic route for this compound precursors. Furthermore, creating fusion enzymes that combine a flavin reductase with a halogenase could enhance catalytic efficiency for in vivo applications. nih.gov Modular co-culture fermentations in engineered microorganisms like Escherichia coli could also be developed to produce a variety of halogenated molecules from simple feedstocks. nih.gov

Solvent-Free and Alternative Solvent Reactions : The elimination or replacement of hazardous organic solvents is a cornerstone of green chemistry. nih.gov Investigations into solvent-free reaction conditions for the halogenation of aromatic compounds have shown promise. researchgate.net Techniques such as microwave-assisted synthesis in the absence of a solvent could be explored for the preparation of polyiodinated benzenes. researchgate.net Additionally, the use of more environmentally friendly solvents, such as biodegradable options, could significantly reduce the environmental impact of the synthesis process. nih.gov Continuous flow and microreactor technologies also offer a path to safer and more efficient solvent-free halogenation processes. rsc.org

Photocatalysis : Visible-light-mediated synthesis is another rapidly developing area of green chemistry. Metal-free processes that utilize visible light to drive the halogenation of alkyl arenes present a milder alternative to traditional methods that often require harsh reagents or UV irradiation. mdpi.com Research into photocatalytic systems for the polyiodination of the benzene ring and the bromination of the methyl group could lead to more energy-efficient and selective synthetic routes.

Green Synthesis ApproachPotential Advantages for Polyhalogenated BenzenesKey Research Focus
Biocatalysis (e.g., FDHs)High regioselectivity, mild reaction conditions, reduced waste. nih.govnih.govEnzyme discovery and engineering, development of fusion enzymes and co-culture systems. nih.govnih.gov
Solvent-Free ReactionsElimination of hazardous solvents, potential for improved reaction rates. researchgate.netMicrowave-assisted synthesis, continuous flow processes. researchgate.netrsc.org
PhotocatalysisUse of renewable energy sources, mild reaction conditions, metal-free options. mdpi.comDevelopment of efficient photocatalysts for multiple halogenations.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The dense arrangement of iodine atoms and the presence of a bromomethyl group in this compound suggest a rich and largely unexplored reactivity profile.

C-H Activation : A significant area of modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. acs.orgyoutube.com Research can be directed towards the selective C-H activation of the remaining C-H bond on the triiodinated ring. This would allow for the introduction of a fourth substituent, leading to highly functionalized benzene derivatives. The development of transition-metal catalysts, potentially using palladium, rhodium, or iridium, will be crucial for achieving high selectivity in these transformations. nih.govutoronto.ca

Cross-Coupling Reactions : The three iodine atoms and the bromine atom are all potential handles for various cross-coupling reactions, such as Suzuki and Heck couplings. olemiss.edu Future studies could explore the differential reactivity of the C-I and C-Br bonds to achieve sequential and site-selective functionalization. This would enable the construction of complex molecular architectures from the this compound scaffold.

Domino and Cascade Reactions : The multiple reactive sites on the molecule make it an ideal candidate for the development of domino or cascade reactions. utoronto.canumberanalytics.com A single synthetic operation could trigger a series of bond-forming events, leading to a rapid increase in molecular complexity. For instance, a reaction could be initiated at the bromomethyl group, followed by a cascade of intramolecular cyclizations involving the iodine substituents.

Integration into Advanced Materials Science Research

The high halogen content of this compound makes it an intriguing building block for advanced materials.

Flame Retardants : Halogenated compounds, particularly those containing bromine and chlorine, are widely used as flame retardants. wikipedia.orggreenspec.co.ukup.ac.za They function by releasing halogen radicals in the gas phase during combustion, which interrupts the radical chain reactions of the fire. wikipedia.orgresearchgate.net The high iodine and bromine content of this compound suggests its potential as a highly effective flame retardant. Research in this area would involve incorporating this molecule into various polymers and evaluating the fire-retardant properties of the resulting materials.

Metal-Organic Frameworks (MOFs) : MOFs are crystalline porous materials constructed from metal ions or clusters and organic ligands. mdpi.comresearchgate.net The polyiodinated benzene core of this compound could be functionalized to serve as an organic linker for the synthesis of novel MOFs. The presence of heavy iodine atoms could impart interesting properties to these materials, such as enhanced photocatalytic activity or the ability to adsorb specific molecules like radioactive iodine. rsc.orgmdpi.com The bromomethyl group could also be used for post-synthetic modification of the MOF structure.

Material ApplicationRole of this compoundResearch Direction
Flame RetardantsHigh halogen content for radical trapping in flames. wikipedia.orgresearchgate.netIncorporation into polymers and testing of flammability.
Metal-Organic Frameworks (MOFs)A heavy-atom-containing organic linker for novel frameworks. mdpi.commdpi.comSynthesis of MOFs and investigation of their catalytic and adsorption properties. rsc.orgmdpi.com

Development of High-Throughput Screening Methodologies for Synthetic Applications

Optimizing the synthesis and exploring the reactivity of a complex molecule like this compound can be a time-consuming process. High-throughput screening (HTS) methodologies can significantly accelerate this research.

Reaction Screening : HTS platforms can be employed to rapidly screen a wide range of reaction conditions, including different catalysts, solvents, and temperatures, for the synthesis and functionalization of polyhalogenated benzenes. unchainedlabs.comuq.edu.au This can lead to the rapid discovery of optimal conditions for known reactions and the identification of entirely new transformations.

Assay Development : The development of colorimetric or fluorometric assays for halogenation reactions can facilitate the high-throughput screening of enzyme libraries or new chemical catalysts. nih.govresearchgate.net For example, an assay could be designed to detect the incorporation of iodine into an aromatic substrate, allowing for the rapid identification of active halogenase enzymes.

Automated Synthesis : The use of automated synthesis platforms can streamline the preparation of libraries of derivatives based on the this compound scaffold. sigmaaldrich.cominnovations-report.com This would enable a more systematic exploration of its structure-activity relationships for various applications.

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental work with computational modeling can provide a deeper understanding of the properties and reactivity of this compound and guide future research.

Predicting Reactivity and Regioselectivity : Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict its reactivity. researchgate.netnih.govresearchgate.net These calculations can help to identify the most likely sites for electrophilic or nucleophilic attack and to rationalize the outcomes of chemical reactions. wuxiapptec.comrsc.org This predictive power can save significant experimental effort by focusing on the most promising reaction pathways.

Mechanism Elucidation : Computational studies can be used to elucidate the mechanisms of complex reactions involving polyhalogenated benzenes. rsc.org By modeling the transition states and intermediates of a reaction, researchers can gain insights into the factors that control its rate and selectivity.

Machine Learning and AI : The growing field of machine learning offers new tools for predicting chemical reactivity and reaction outcomes. researchgate.netarxiv.orgarxiv.org By training models on large datasets of chemical reactions, it may become possible to predict the products of reactions involving this compound with a high degree of accuracy. This could further accelerate the discovery of new synthetic routes and applications for this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Bromomethyl)-2,3,5-triiodobenzene?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous routes for halogenated benzene derivatives suggest bromomethylation of a pre-triiodinated benzene precursor. For example, bromomethylation of 2,3,5-triiodobenzene (TIBA) could involve electrophilic substitution using bromomethylating agents like HBr/paraformaldehyde under controlled conditions . Key steps include rigorous purification via column chromatography and characterization by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), as demonstrated in similar halogenated aromatic syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Analysis : Use ¹H-NMR to confirm the bromomethyl group’s presence (δ ~4.5–5.0 ppm for CH₂Br) and ¹³C-NMR to resolve iodine-substituted carbons (characteristic deshielding). FTIR can validate C-Br (~500–600 cm⁻¹) and C-I (~550–650 cm⁻¹) bonds .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures accurate molecular weight confirmation, critical given the compound’s high halogen content .
  • Chromatography : Monitor reaction progress via TLC (silica GF254) with UV detection, as described in analogous syntheses .

Q. What safety precautions are essential when handling this compound?

Brominated and iodinated aromatics often exhibit toxicity and photosensitivity. Use fume hoods, nitrile gloves, and amber glassware to prevent degradation. Consult safety protocols for structurally similar compounds (e.g., 1-bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene), which mandate PPE and emergency medical consultation upon exposure .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s role as an auxin transport inhibitor in plant physiology?

  • Experimental Design : Use TIBA (2,3,5-triiodobenzene) as a reference, which inhibits polar auxin transport by disrupting PIN protein localization . Apply this compound to Arabidopsis or daffodil explants and quantify auxin distribution via fluorescence tagging (e.g., DR5rev:GFP reporters).
  • Dose-Response Analysis : Test concentrations from 1–100 µM in Murashige and Skoog (MS) medium, monitoring shoot branching and root elongation. TIBA’s efficacy peaked at 10 µM in daffodil tissue cultures, suggesting a similar range for derivative testing .

Q. How can conflicting data on bromomethylation efficiency be resolved?

Low yields in bromomethylation may arise from steric hindrance due to iodine’s bulk. To address this:

  • Optimize Reaction Conditions : Use polar aprotic solvents (e.g., DMF) to enhance solubility and microwave-assisted synthesis to reduce reaction time.
  • Alternative Reagents : Test milder bromomethyl sources (e.g., N-bromosuccinimide with a methyl donor) to minimize side reactions.
  • Computational Modeling : Employ DFT calculations to predict reactive sites and steric/electronic effects, as done for similar halogenated systems .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to auxin transport proteins (e.g., PIN1).
  • X-ray Crystallography : Co-crystallize the compound with auxin-binding proteins (if stable) to resolve binding modes, referencing methods from studies on bromophenyl pyrazolones .
  • Metabolomic Profiling : Use LC-MS to track auxin metabolites (e.g., IAA, IBA) in treated plant tissues, comparing results to TIBA’s known effects .

Methodological Notes

  • Synthesis Challenges : Prioritize inert atmospheres (N₂/Ar) to prevent iodine loss via oxidative side reactions.
  • Biological Replication : Include triplicate biological replicates and negative controls (e.g., untreated explants) in plant studies to ensure statistical rigor .
  • Data Interpretation : Cross-reference NMR shifts with databases for halogenated aromatics to avoid misassignment .

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